molecular formula C29H44ClN5O4S B11931906 (S,R,S)-AHPC-C6-NH2 hydrochloride

(S,R,S)-AHPC-C6-NH2 hydrochloride

Cat. No.: B11931906
M. Wt: 594.2 g/mol
InChI Key: UOVYBJUFEMNLOT-VIXMLYKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,R,S)-AHPC-C6-NH2 hydrochloride is a chemical compound used primarily in the field of targeted protein degradation. It is a ligand that recruits the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin-proteasome system. This compound is often used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C6-NH2 hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the necessary amine and hydrochloride functionalities. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification techniques such as chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated synthesis platforms, bulk purification methods, and stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-C6-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

(S,R,S)-AHPC-C6-NH2 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-C6-NH2 hydrochloride involves its role as a ligand for the VHL protein. By binding to VHL, it facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. This process involves the formation of a ternary complex between the target protein, the VHL protein, and the PROTAC molecule, ultimately resulting in the selective degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S,R,S)-AHPC-C6-NH2 hydrochloride include other VHL ligands and PROTAC building blocks, such as:

Uniqueness

What sets this compound apart is its specific configuration and functional groups, which provide unique binding properties and reactivity. This makes it particularly effective in forming stable ternary complexes for targeted protein degradation .

Biological Activity

(S,R,S)-AHPC-C6-NH2 hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of targeted protein degradation and its applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29H44ClN5O4S
  • Molecular Weight : 594.21 g/mol
  • CAS Number : 2360522-76-3

This compound is characterized as an E3 ligase ligand-linker conjugate, primarily used in the development of PROTAC (proteolysis-targeting chimeras) technology. This compound features a von Hippel-Lindau (VHL) recruiting ligand, which plays a crucial role in the targeted degradation of specific proteins within cells .

The biological activity of this compound is primarily mediated through its interaction with E3 ligases. By binding to these ligases, the compound facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is pivotal for modulating various cellular processes, including:

  • Signal Transduction : Alters pathways involved in cell signaling.
  • Metabolic Regulation : Influences metabolic pathways through targeted protein degradation.
  • Gene Expression : Modulates gene expression by degrading transcription factors or other regulatory proteins .

Targeted Protein Degradation

This compound is utilized in the synthesis of PROTACs, which are innovative therapeutic agents designed to selectively degrade disease-causing proteins. The compound's efficacy in this area has been demonstrated in various studies:

  • Cancer Research : PROTACs incorporating (S,R,S)-AHPC-C6-NH2 have shown promise in degrading oncogenic proteins, thereby inhibiting tumor growth .
  • Neurodegenerative Diseases : Research indicates potential applications in targeting misfolded proteins associated with neurodegenerative disorders .

In Vitro Studies

Recent in vitro studies have highlighted the compound's ability to enhance cell viability and promote apoptosis in cancer cell lines. For instance, experiments have shown that this compound can induce apoptosis in specific cancer cell lines at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

A range of studies has been conducted to evaluate the biological effects of this compound:

  • Study on Targeted Degradation :
    • A study demonstrated that PROTACs containing (S,R,S)-AHPC-C6-NH2 effectively targeted and degraded specific proteins involved in cancer progression, leading to reduced cell proliferation rates .
  • Mechanistic Insights :
    • Research elucidated that the binding affinity of (S,R,S)-AHPC-C6-NH2 to E3 ligases significantly influences the efficiency of protein degradation, underscoring the importance of structural modifications in optimizing PROTAC design .
  • Cytotoxicity Assessments :
    • Cytotoxicity assays revealed that while (S,R,S)-AHPC-C6-NH2 exhibits potent activity against certain tumor cells, it maintains a favorable safety profile in normal cells, indicating its therapeutic potential with minimal side effects .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Targeted Protein DegradationFacilitates selective degradation of oncogenic proteins via E3 ligase recruitment
Induction of ApoptosisPromotes apoptosis in cancer cell lines at micromolar concentrations
Modulation of Signaling PathwaysAlters cellular signaling pathways through targeted protein interactions

Properties

Molecular Formula

C29H44ClN5O4S

Molecular Weight

594.2 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C29H43N5O4S.ClH/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30;/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36);1H/t22-,23+,26-;/m1./s1

InChI Key

UOVYBJUFEMNLOT-VIXMLYKZSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.